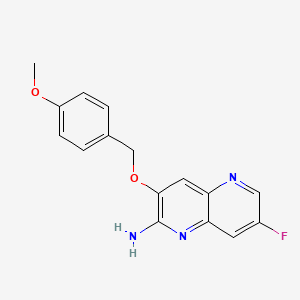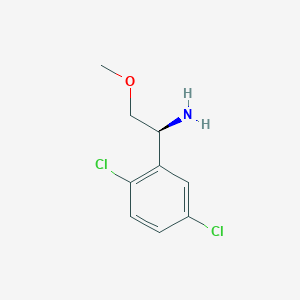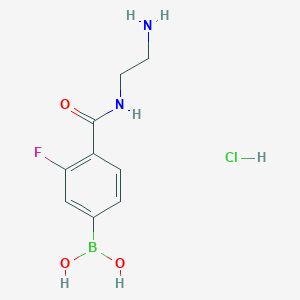
(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative known for its unique chemical properties and potential applications in various scientific fields. This compound is particularly noted for its ability to target specific cellular components, making it valuable in biochemical research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride typically involves multiple steps, starting with the preparation of the boronic acid moiety. One common method involves the reaction of 3-fluorophenylboronic acid with 2-aminoethyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and filtration to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of cellular processes and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with specific molecular targets. This property allows it to interact with proteins, enzymes, and other biomolecules, thereby modulating their activity and function. The compound’s boronic acid group plays a crucial role in these interactions, enabling it to bind to diols and other functional groups present in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-((2-Aminoethyl)carbamoyl)phenyl)boronic acid hydrochloride
- (4-((2-Aminoethyl)carbamoyl)-3-chlorophenyl)boronic acid hydrochloride
- (4-((2-Aminoethyl)carbamoyl)-3-bromophenyl)boronic acid hydrochloride
Uniqueness
Compared to similar compounds, (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to specific targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C9H13BClFN2O3 |
|---|---|
Molecular Weight |
262.47 g/mol |
IUPAC Name |
[4-(2-aminoethylcarbamoyl)-3-fluorophenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C9H12BFN2O3.ClH/c11-8-5-6(10(15)16)1-2-7(8)9(14)13-4-3-12;/h1-2,5,15-16H,3-4,12H2,(H,13,14);1H |
InChI Key |
RPQJSOMRNOARMH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCCN)F)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12959604.png)


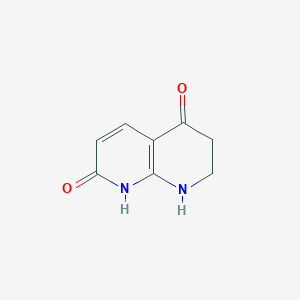


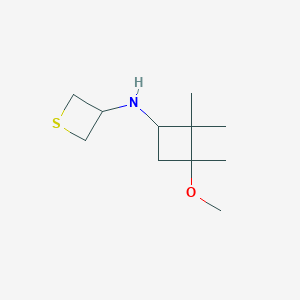
![Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12959651.png)


